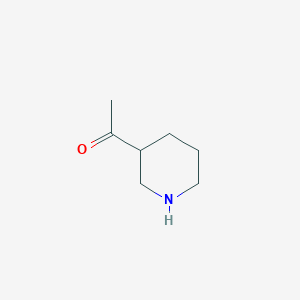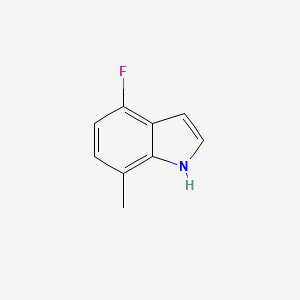
4-フルオロ-7-メチル-1H-インドール
概要
説明
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several papers. For instance, an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is described, starting from indole and proceeding through a five-step process with a 46% yield . Another paper details the synthesis of a pyrimido[5,4-b]indol-4-one derivative, which is a biologically active molecule, crystallized from acetonitrile . Additionally, the synthesis of fluorescent indole derivatives from β-brominated dehydroamino acids and arylboronic acids is reported, involving a Suzuki-Miyaura cross-coupling reaction and a metal-assisted C–N intramolecular cyclisation . These methods could potentially be adapted for the synthesis of "4-Fluoro-7-methyl-1H-indole."
Molecular Structure Analysis
The molecular structure of indole derivatives is explored in several studies. The X-ray crystal structure of an indole derivative reveals a monoclinic P21/n space group, providing detailed information about the spatial arrangement of the molecule . Another study reports the crystal structure of an azetidin-2-one derivative, crystallizing in the monoclinic space group C2/c, with absolute cis configuration . These findings suggest that "4-Fluoro-7-methyl-1H-indole" would also have a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The papers do not provide specific reactions for "4-Fluoro-7-methyl-1H-indole," but they do discuss reactions involving other indole derivatives. For example, the synthesis of oxazol-5(4H)-one derivatives involves the condensation of various reagents in the presence of nickel ferrite nanoparticles . The reactivity of indole derivatives with fluoride anions is also studied, indicating that certain indole compounds can show significant spectral changes upon interaction with specific anions . These studies suggest that "4-Fluoro-7-methyl-1H-indole" may also participate in various chemical reactions, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are highlighted in the context of their photophysical studies and biological activities. The fluorescent indole derivatives exhibit high fluorescence quantum yields and solvent sensitivity, which could be relevant for "4-Fluoro-7-methyl-1H-indole" if it shares similar photophysical properties . The biological activity of indole derivatives is also of interest, with one compound showing inhibitory activity against Hepatitis B virus , and others being evaluated for antioxidant and antimicrobial activities . These properties are crucial for understanding the potential applications of "4-Fluoro-7-methyl-1H-indole" in various fields, including medicine and materials science.
科学的研究の応用
抗ウイルス活性
4-フルオロ-7-メチルインドールを含むインドール誘導体は、抗ウイルス用途で潜在的な可能性を示しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています .
抗炎症活性
インドール誘導体は、抗炎症作用を有することが知られています . これは、4-フルオロ-7-メチルインドールを新しい抗炎症薬の開発のための潜在的な候補にします .
抗癌活性
インドール誘導体は、腫瘍学の分野で有望な結果を示しています . それらは抗癌活性を示すことが判明しており、癌治療の潜在的な候補となっています .
抗酸化活性
4-フルオロ-7-メチルインドールを含むインドール誘導体は、抗酸化活性を示しています . これは、酸化ストレスによって引き起こされる病気の予防と治療における潜在的な用途を示唆しています .
抗菌活性
インドール誘導体は、抗菌作用を有することが判明しています . これは、4-フルオロ-7-メチルインドールを新しい抗菌剤の開発に使用できることを示唆しています .
産業用途
インドール、そしてその誘導体である4-フルオロ-7-メチルインドールは、食品業界や香料業界など、フレーバーや香料用途に価値があります . さらに、インドールは、天然着色料として使用できるいくつかのハロゲン化および酸素化された化合物に誘導体化することができます .
治療の可能性
インドール誘導体は、ヒトの病気の治療に有効な可能性のある有望な生物活性を有しています . 例えば、レセルピンやアジュマリンなどのインドールアルカロイドは、高血圧の治療に使用されています .
抗マラリア活性
インドール誘導体は、抗マラリア用途で潜在的な可能性を示しています . これは、4-フルオロ-7-メチルインドールが新しい抗マラリア薬の開発のための候補になる可能性があることを示唆しています .
作用機序
Target of Action
Indole derivatives, a group to which 4-fluoro-7-methyl-1h-indole belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular function . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Indole derivatives are known to have various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Safety and Hazards
将来の方向性
Indole derivatives, including “4-Fluoro-7-methyl-1H-indole”, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may explore new synthesis methods, biological activities, and potential applications in drug discovery .
生化学分析
Biochemical Properties
4-Fluoro-7-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Fluoro-7-methyl-1H-indole, have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems .
Cellular Effects
4-Fluoro-7-methyl-1H-indole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 4-Fluoro-7-methyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-7-methyl-1H-indole involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, 4-Fluoro-7-methyl-1H-indole can bind to enzymes and receptors, either inhibiting or activating their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-7-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to 4-Fluoro-7-methyl-1H-indole in in vitro or in vivo studies may lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-7-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 4-Fluoro-7-methyl-1H-indole may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
4-Fluoro-7-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Fluoro-7-methyl-1H-indole within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 4-Fluoro-7-methyl-1H-indole may accumulate in certain tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-Fluoro-7-methyl-1H-indole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-fluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRUGMHWJZMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593517 | |
| Record name | 4-Fluoro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313337-32-5 | |
| Record name | 4-Fluoro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



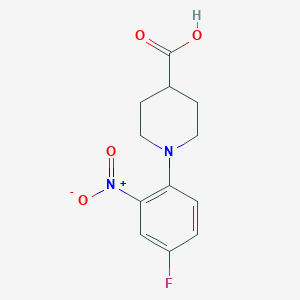


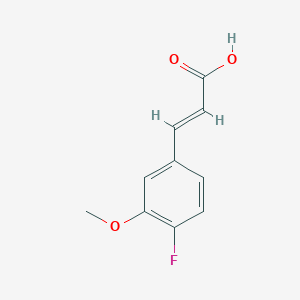
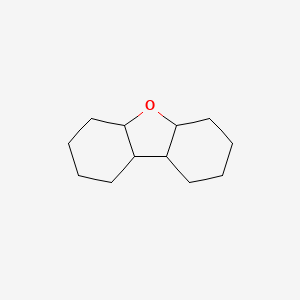

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

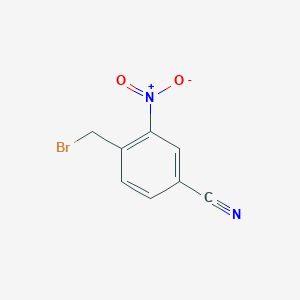
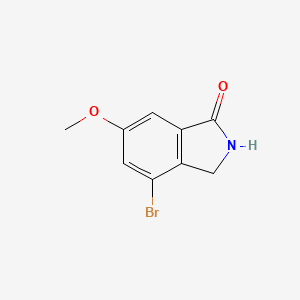

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
